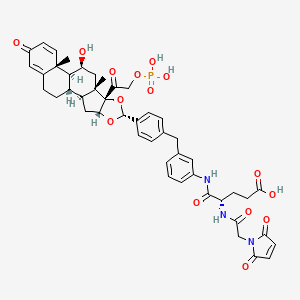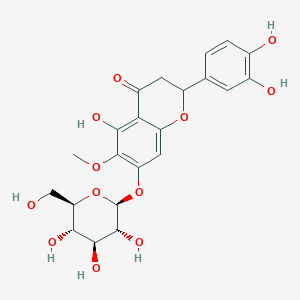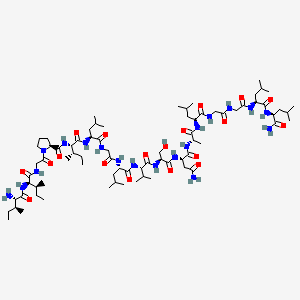
3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one is a deuterated derivative of 1-dodecylpyrrolidin-2-one. This compound is characterized by the presence of six deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The deuteration of organic compounds is often used to study reaction mechanisms and metabolic pathways due to the kinetic isotope effect.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one typically involves the deuteration of 1-dodecylpyrrolidin-2-one. This can be achieved through various methods, including:
Catalytic Deuteration: Using a deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Utilizing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium under controlled conditions.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterium atoms are incorporated efficiently into the target molecule.
化学反应分析
Types of Reactions: 3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions where the dodecyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidinones.
科学研究应用
3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
作用机制
The mechanism of action of 3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one involves the kinetic isotope effect, where the presence of deuterium atoms affects the rate of chemical reactions. Deuterium forms stronger bonds compared to hydrogen, leading to slower reaction rates. This property is exploited in studies to understand reaction pathways and mechanisms.
相似化合物的比较
1-Dodecylpyrrolidin-2-one: The non-deuterated analog of 3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one.
1-Methyl-2-pyrrolidinone-d9: Another deuterated pyrrolidinone compound with different deuteration sites.
Uniqueness: this compound is unique due to its specific deuteration pattern, which provides distinct kinetic isotope effects and makes it valuable for specialized research applications.
属性
分子式 |
C16H31NO |
|---|---|
分子量 |
259.46 g/mol |
IUPAC 名称 |
3,3,4,4,5,5-hexadeuterio-1-dodecylpyrrolidin-2-one |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(17)18/h2-15H2,1H3/i12D2,13D2,15D2 |
InChI 键 |
NJPQAIBZIHNJDO-LLPMSTNZSA-N |
手性 SMILES |
[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])CCCCCCCCCCCC)[2H] |
规范 SMILES |
CCCCCCCCCCCCN1CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)

![6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B12370073.png)
![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)





![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12370125.png)

